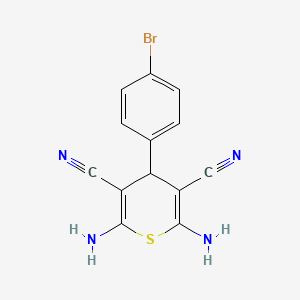
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide, also known as ACEB, is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide class of compounds and has been found to have various biological activities. ACEB has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied in detail.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. It has also been found to reduce inflammation and pain in animal models. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. However, there are also some limitations to using N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy in treating cancer in humans is yet to be established.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide. One of the areas of interest is the development of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide derivatives with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanism of action of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide and its effects on different signaling pathways. Further research is also needed to establish the efficacy of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide in treating cancer in humans and to determine its potential use in combination with other anticancer drugs.
Conclusion:
In conclusion, N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research. It has been synthesized using different methods and has been found to have various biological activities. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been studied for its anticancer, anti-inflammatory, and analgesic properties. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide in treating cancer and other diseases.
合成方法
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-chloro-4-ethoxybenzoic acid with acetic anhydride and anhydrous aluminum chloride in dichloromethane. The resulting product is then treated with ammonia to obtain N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide. Another method involves the reaction of 4-acetylphenyl isocyanate with 3-chloro-4-ethoxyaniline in ethanol to obtain N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide.
科学研究应用
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been found to have various biological activities, making it a potential candidate for scientific research. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of inflammatory and pain-related disorders.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-3-22-16-9-6-13(10-15(16)18)17(21)19-14-7-4-12(5-8-14)11(2)20/h4-10H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNDOCBQIVEQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-iodophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B5836098.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B5836103.png)
![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)
![2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B5836115.png)


![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5836162.png)
![N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5836166.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide](/img/structure/B5836185.png)
![3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B5836189.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5836196.png)